molecular formula C18H27N3O2 B4961808 1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine

1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B4961808
M. Wt: 317.4 g/mol
InChI Key: AJMSVPUOSMJZIT-UHFFFAOYSA-N
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Description

1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of an ethyl-substituted cyclohexyl group and a nitrophenyl group attached to a piperazine ring.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-15-3-5-16(6-4-15)19-11-13-20(14-12-19)17-7-9-18(10-8-17)21(22)23/h7-10,15-16H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMSVPUOSMJZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with diethylene glycol.

    Introduction of the ethylcyclohexyl group: This step involves the alkylation of the piperazine ring with 4-ethylcyclohexyl bromide under basic conditions.

    Nitration of the phenyl group: The final step is the nitration of the phenyl group using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group on the cyclohexyl ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to neurotransmitter receptors in the central nervous system, modulating their activity. This can lead to changes in neurotransmitter release and uptake, ultimately affecting neuronal signaling pathways.

Comparison with Similar Compounds

1-(4-ethylcyclohexyl)-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(4-methylcyclohexyl)-4-(4-nitrophenyl)piperazine
  • 1-(4-ethylcyclohexyl)-4-(4-aminophenyl)piperazine
  • 1-(4-ethylcyclohexyl)-4-(4-chlorophenyl)piperazine

Uniqueness: The presence of the ethyl group on the cyclohexyl ring and the nitro group on the phenyl ring makes this compound unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

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